2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with a molecular formula of C25H20ClN3OS and a molecular weight of 445.97 This compound is characterized by its unique structure, which includes a pyrimido[5,4-b]indole core, substituted with various functional groups
Preparation Methods
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[5,4-b]indole core: This step involves the cyclization of appropriate precursors under specific conditions to form the indole ring system.
Introduction of the chlorophenyl and dimethylphenyl groups: This is achieved through various substitution reactions, where the chlorophenyl and dimethylphenyl groups are introduced to the core structure.
Methylsulfanyl group addition:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one include other pyrimido[5,4-b]indole derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS Number: 536706-21-5) belongs to a class of pyrimidoindole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN3S, with a molecular weight of approximately 373.88 g/mol. The structure features a complex arrangement that includes a chlorophenyl group and a sulfanyl group, which are known to influence biological activity significantly.
Structural Features
Feature | Description |
---|---|
Core Structure | Pyrimido[5,4-b]indole |
Substituents | 2-chlorophenyl and 3,5-dimethylphenyl groups |
Functional Groups | Sulfanyl group |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrimidoindoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
A study conducted on related pyrimidoindole derivatives demonstrated their ability to inhibit cell proliferation in human breast cancer cells (MCF-7). The compounds induced apoptosis and modulated key signaling pathways involved in cancer progression. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against tumor cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Activity : A series of pyrimidoindole derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 15-25 µg/mL.
- Mechanism of Action : The antimicrobial effects are believed to be due to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Properties
The antioxidant potential of the compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Experimental Data
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that the compound exhibited significant antioxidant activity with an IC50 value of 50 µg/mL.
Comparative Analysis with Related Compounds
A comparison table highlighting the biological activities of similar compounds can provide further insights into the potential applications of This compound :
Compound | Activity | IC50 / MIC (µg/mL) |
---|---|---|
Pyrimidoindole A | Anticancer | 20 |
Pyrimidoindole B | Antibacterial (E. coli) | 15 |
Pyrimidoindole C | Antioxidant | 50 |
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c1-15-11-16(2)13-18(12-15)29-24(30)23-22(19-8-4-6-10-21(19)27-23)28-25(29)31-14-17-7-3-5-9-20(17)26/h3-13,27H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLKKILNULRJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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